(1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine (1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine
Brand Name: Vulcanchem
CAS No.: 1071435-61-4
VCID: VC5935091
InChI: InChI=1S/C8H9F3N2/c1-5(12)6-2-3-7(13-4-6)8(9,10)11/h2-5H,12H2,1H3/t5-/m1/s1
SMILES: CC(C1=CN=C(C=C1)C(F)(F)F)N
Molecular Formula: C8H9F3N2
Molecular Weight: 190.169

(1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine

CAS No.: 1071435-61-4

Cat. No.: VC5935091

Molecular Formula: C8H9F3N2

Molecular Weight: 190.169

* For research use only. Not for human or veterinary use.

(1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine - 1071435-61-4

Specification

CAS No. 1071435-61-4
Molecular Formula C8H9F3N2
Molecular Weight 190.169
IUPAC Name (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine
Standard InChI InChI=1S/C8H9F3N2/c1-5(12)6-2-3-7(13-4-6)8(9,10)11/h2-5H,12H2,1H3/t5-/m1/s1
Standard InChI Key HBSGXPCKIDZNIF-RXMQYKEDSA-N
SMILES CC(C1=CN=C(C=C1)C(F)(F)F)N

Introduction

Chemical and Physical Properties

The compound’s molecular formula is C₈H₉F₃N₂, with a molecular weight of 190.169 g/mol. Its IUPAC name, (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine, reflects its stereochemistry and substituent arrangement. Key properties include:

PropertyValueSource
CAS No.1071435-61-4
Molecular FormulaC₈H₉F₃N₂
Molecular Weight190.169 g/mol
IUPAC Name(1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine
SMILESCC@HN
InChIKeyHBSGXPCKIDZNIF-RXMQYKEDSA-N

The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, potentially influencing binding interactions in biological systems. The (R)-configuration at the chiral center may confer stereoselective activity, though pharmacological data remain scarce.

Applications in Research

Pharmaceutical Development

Trifluoromethylpyridines are privileged motifs in drug design due to their metabolic stability and ability to penetrate lipid membranes. For instance, the (S)-enantiomer of a related compound, (S)-1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine (PubChem CID: 97291511), has been studied for its binding affinity to neurological targets . The (R)-enantiomer reviewed here may exhibit distinct pharmacological profiles, warranting exploration in receptor modulation or enzyme inhibition.

Material Science

The electron-deficient pyridine ring and fluorine-rich substituent make this compound a candidate for synthesizing fluorinated polymers or ligands in catalysis. Such materials often exhibit enhanced thermal stability and resistance to degradation.

Comparative Analysis with Related Compounds

Stereoisomerism

The (S)-enantiomer of the 2-pyridyl analog (CAS No. 1213212-53-3) differs in spatial arrangement, potentially altering bioactivity. For example, enantioselective binding to chiral receptors could render one isomer therapeutic and the other inactive or toxic .

Functional Group Variations

Replacing the amine with a ketone (as in 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone ) eliminates chiral complexity but reduces potential for hydrogen bonding, critical in drug-receptor interactions.

Future Directions

  • Stereoselective Synthesis: Developing asymmetric catalytic methods to optimize enantiomeric excess.

  • Biological Screening: Evaluating affinity for kinases, GPCRs, or ion channels.

  • Material Applications: Incorporating into metal-organic frameworks (MOFs) for gas storage or separation.

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